4-(Dimethylamino)-2-hydroxy-N-methylbenzamide
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Overview
Description
4-(Dimethylamino)-2-hydroxy-N-methylbenzamide is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxy-N-methylbenzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with appropriate reagents to introduce the hydroxy and N-methyl groups. One common method involves the use of dimethylformamide (DMF) as a solvent and dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-hydroxy-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
4-(Dimethylamino)-2-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)phenol
- 4-(Dimethylamino)pyridine
Uniqueness
4-(Dimethylamino)-2-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxy group and a dimethylamino group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(dimethylamino)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-11-10(14)8-5-4-7(12(2)3)6-9(8)13/h4-6,13H,1-3H3,(H,11,14) |
InChI Key |
FJFDYWVEZGRYSW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N(C)C)O |
Origin of Product |
United States |
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